molecular formula C15H21ClN2O2 B12281735 Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B12281735
M. Wt: 296.79 g/mol
InChI Key: KXZHQICGNSMOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chlorophenyl substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry for synthesizing pharmacologically active molecules, particularly in the development of central nervous system (CNS) agents, antivirals, and enzyme inhibitors. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The 2-chlorophenyl group contributes electron-withdrawing effects, influencing reactivity and binding interactions in downstream applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3

InChI Key

KXZHQICGNSMOCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Pre-Synthesized 2-Chlorophenylpiperazine

The most straightforward method involves Boc protection of 1-(2-chlorophenyl)piperazine using tert-butyl chloroformate (Boc₂O). This two-step process is widely adopted due to its simplicity and scalability.

Procedure:

  • Synthesis of 1-(2-Chlorophenyl)piperazine :

    • Piperazine reacts with 2-chloroiodobenzene via palladium-catalyzed coupling (Pd₂(dba)₃, BINAP, Cs₂CO₃, dioxane, 90°C).
    • Alternative routes include nucleophilic aromatic substitution under high-temperature conditions, though yields are variable.
  • Boc Protection :

    • 1-(2-Chlorophenyl)piperazine is treated with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.
    • Typical Conditions : 0–25°C, 12–24 hours, yielding 80–95%.
Key Data:
Step Reagents Conditions Yield Reference
1 Piperazine, 2-chloroiodobenzene, Pd₂(dba)₃, BINAP, Cs₂CO₃ Dioxane, 90°C, 12h 75–85%
2 Boc₂O, TEA DCM/THF, 0–25°C, 24h 80–95%

Advantages : High purity, minimal side products.
Limitations : Requires pre-synthesis of 2-chlorophenylpiperazine, which may involve costly Pd catalysts.

Direct Coupling of tert-Butyl Piperazine-1-Carboxylate with 2-Chlorophenyl Halides

This one-step method leverages Ullmann or Buchwald-Hartwig couplings to directly introduce the 2-chlorophenyl group onto Boc-protected piperazine.

Procedure:

  • Reagents : tert-Butyl piperazine-1-carboxylate, 2-chlorobromo/iodobenzene, Pd(OAc)₂, BINAP, Cs₂CO₃.
  • Conditions : Dioxane or toluene, 90–100°C, 12–24 hours.
Key Data:
Reagents Catalyst System Solvent Temp (°C) Yield Reference
2-Chloroiodobenzene Pd₂(dba)₃, BINAP Dioxane 90 70–79%
2-Chlorobromobenzene Pd(OAc)₂, Xantphos Toluene 100 65–72%

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Advantages : Single-step, avoids intermediate isolation.
Limitations : Sensitive to oxygen/moisture, requires ligand optimization.

Sequential Deprotection-Coupling Strategies

A modified approach involves temporary Boc removal to enhance reactivity, followed by re-protection.

Procedure:

  • Deprotect tert-butyl piperazine-1-carboxylate using HCl/dioxane.
  • Couple the free piperazine with 2-chlorophenyl halide (Pd catalysis).
  • Re-protect with Boc₂O.
Key Data:
Step Reagents Conditions Yield Reference
Deprotection 4M HCl, dioxane RT, 2h 90–95%
Coupling 2-Chloroiodobenzene, Pd₂(dba)₃, BINAP Dioxane, 90°C 68–75%
Protection Boc₂O, TEA DCM, 0°C 85–90%

Advantages : Improves coupling efficiency for sterically hindered substrates.
Limitations : Multi-step, increased handling complexity.

Solvent and Base Optimization

Critical parameters influencing yield include:

  • Solvent : Dioxane > toluene > DMF (polar aprotic solvents hinder Pd catalysis).
  • Base : Cs₂CO₃ > K₃PO₄ > TEA (bulky bases improve ligand stability).
Comparative Table:
Base Solvent Pd Catalyst Yield (%)
Cs₂CO₃ Dioxane Pd₂(dba)₃ 79
K₃PO₄ Toluene Pd(OAc)₂ 65
TEA DMF PdCl₂ <50

Industrial-Scale Considerations

For large-scale synthesis, cost-effective ligand systems (e.g., BINAP vs. Xantphos) and solvent recycling are critical. Patent US4988829A highlights steam distillation for toluene removal, achieving 95% purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate has been investigated for its potential pharmacological properties:

  • Antidepressant Activity : Research indicates that this compound may act as a serotonin reuptake inhibitor, suggesting its utility in treating depression-related disorders. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate serotonin levels, which is crucial for mood regulation.
  • Anxiolytic Effects : Preliminary findings suggest that this compound may exhibit anxiolytic properties by interacting with neurotransmitter systems involved in anxiety regulation.
  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating potential as an antitumor agent.

Neurochemical Research

The compound's interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (DA) receptors, has been a focal point of research. Binding affinity studies have demonstrated that it can modulate receptor activity, which is essential for understanding its mechanism of action and therapeutic applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of various piperazine derivatives, including this compound. The results showed significant modulation of serotonin reuptake, highlighting its potential utility in treating depression-related disorders.

Case Study 2: Antitumor Efficacy

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis in cells, further validating its potential as an antitumor agent.

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests indicated that this compound displayed inhibitory activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantModulates serotonin reuptakeJournal of Medicinal Chemistry
AnxiolyticPotential effects on anxiety pathways
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibitory activity against various bacteria

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperazine ring and the 2-chlorophenyl group play crucial roles in binding to the target site, while the tert-butyl ester group influences the compound’s solubility and stability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazine-1-carboxylate Derivatives

Compound Name Substituent at Piperazine 4-Position Functional Groups/Modifications Key Properties/Applications Evidence ID
Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate 2-chlorophenyl Boc-protected piperazine CNS intermediate, stability in acidic media
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33) 3-nitrophenoxybutanoyl Carbonyl linker, nitro group Unstable in gastric fluid; used in urea-based pharmacophores
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (6) 5-bromo-3-cyanopyridinyl Bromine, cyano group Cross-coupling precursor for drug discovery
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino-2-cyanophenyl Amino, cyano groups High reactivity for further derivatization
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-formyl-4-(trifluoromethyl)phenyl Trifluoromethyl, aldehyde Enhanced lipophilicity; antiviral applications

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro, cyano) enhance electrophilicity and influence metabolic stability. For example, the 2-chlorophenyl group improves acid stability compared to nitro-substituted analogs like compound 33, which degrade in simulated gastric fluid.
  • Heterocyclic substituents (e.g., pyridinyl, thiadiazolyl) enable cross-coupling reactions for diversification.
  • Trifluoromethyl groups (e.g., in ) increase lipophilicity and bioavailability, making them advantageous for CNS-targeting drugs.

Key Observations :

  • Nucleophilic aromatic substitution (SNAr) is widely used for attaching aryl groups to piperazine.
  • Transition metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) enable incorporation of heterocycles and functionalized side chains.
  • Stability challenges arise in analogs with hydrolytically labile groups (e.g., triazolylmethyl in ), necessitating protective strategies.

Table 3: Stability and Functional Data

Compound Name Stability Profile Biological Activity Evidence ID
This compound Stable in acidic/neutral media; Boc cleavage under strong acids Intermediate for dopamine D3 receptor ligands
Compounds 1a/1b (triazolylmethyl derivatives) Degradation in simulated gastric fluid Unsuitable for oral administration
Tert-butyl 4-(5-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)piperazine-1-carboxylate (9) Photoaffinity labeling stability Target profiling in cellular assays
Tert-butyl 4-(4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284/285) Stable under reductive conditions Precursor for chiral cyclohexylamine drugs

Key Observations :

  • The 2-chlorophenyl analog’s stability in acidic conditions makes it suitable for oral drug development, unlike triazolylmethyl derivatives.
  • Photoaffinity probes (e.g., compound 9 ) retain stability for target engagement studies.

Biological Activity

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and associated research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a tert-butyl group and a 2-chlorophenyl moiety. The structural formula can be represented as follows:

C14H18ClN2O2\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_2

This structure contributes to its lipophilicity and potential interactions with biological targets.

The compound is believed to interact with various biological pathways, particularly those involving neurotransmitter systems. Piperazine derivatives are known for their ability to modulate serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Biological Activity

Recent studies have demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary screenings have indicated that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. For example, it was evaluated alongside other piperazine derivatives in high-throughput screening assays against Mycobacterium tuberculosis, showing promising results .
  • Cytotoxicity : The compound's cytotoxic effects were assessed in various cancer cell lines. It demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .
  • Neuropharmacological Effects : The compound has been studied for its potential neuropharmacological effects, particularly in models of epilepsy and anxiety. It has shown promise in modulating GABAergic activity, which is crucial for its anticonvulsant properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosis
CytotoxicityIC50 in cancer cell lines
NeuropharmacologicalModulation of GABAergic activity

Case Study: Antimicrobial Screening

In a study conducted by researchers at AbbVie, a library of compounds including this compound was screened for activity against M. tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 6.3 µM, indicating significant antimicrobial potential while maintaining low cytotoxicity towards human cells . This suggests that the compound could be a candidate for further development as an anti-tuberculosis agent.

Case Study: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological profile of the compound in animal models. It was found to significantly increase seizure thresholds in maximal electroshock tests, demonstrating its potential as an anticonvulsant agent . The study highlighted the importance of the piperazine scaffold in enhancing GABA receptor activity, which is critical for seizure control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.